molecular formula C7H19NO4 B1581164 Tris(2-hydroxyethyl)methylammonium hydroxide CAS No. 33667-48-0

Tris(2-hydroxyethyl)methylammonium hydroxide

Cat. No. B1581164
CAS RN: 33667-48-0
M. Wt: 181.23 g/mol
InChI Key: IJGSGCGKAAXRSC-UHFFFAOYSA-M
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Description

Tris(2-hydroxyethyl)methylammonium Hydroxide, also known as Choline hydroxide, is a versatile quaternary ammonium salt . It appears as a white crystalline solid with solubility in water and alcohol . It is widely employed in scientific research and serves as a valuable reagent and solvent .


Synthesis Analysis

Tris(2-hydroxyethyl)methylammonium Hydroxide can be stabilized against decomposition with dialkylhydroxylamines or inorganic or organic acid salts . Treatment with sodium hydroxide yields choline hydroxide .


Molecular Structure Analysis

The molecular formula of Tris(2-hydroxyethyl)methylammonium Hydroxide is C7H19NO4 . The molecular weight is 181.232g/mol .


Physical And Chemical Properties Analysis

Tris(2-hydroxyethyl)methylammonium Hydroxide has a molecular weight of 181.23 . It is typically stored in a freezer . It appears as a liquid and acts as a robust base due to the presence of hydroxide ions .

Scientific Research Applications

Viscosity and Volumetric Properties

Tris(2-hydroxyethyl)methylammonium hydroxide has been studied for its effects on the viscosities and volumetric properties of mixtures. In binary and ternary mixtures with water and ethanol, this compound significantly influences properties such as densities, viscosities, and refractive indices. These effects are crucial in understanding the interaction and behavior of such mixtures in various industrial and research applications (Arce et al., 2008).

Ionic Liquid Behavior in Solutions

Tris(2-hydroxyethyl)methylammonium hydroxide demonstrates unique behaviors when dissolved in water, particularly in the formation of solvation shells and its impact on the hydrogen bonding network of water. This compound's characteristics in water-rich solutions provide insights into the behavior of hydroxylammonium-based ionic liquids, relevant for various scientific endeavors, especially in the field of material science and chemistry (Aparicio & Atilhan, 2012).

Characterization of Ionic Liquids

Studies focusing on the characterization of tris(2-hydroxyethyl)methylammonium hydroxide and similar compounds have explored their thermophysical properties, moisture absorption ability, and polarity. This research is crucial for understanding the molecular-level structural features of these compounds, which has implications in fields like green chemistry and environmental sciences (Aparicio et al., 2011).

CO2 Absorption Studies

The ability of tris(2-hydroxyethyl)methylammonium hydroxide to absorb CO2 has been studied using computational methods. This research offers valuable insights into the molecular mechanisms of CO2 absorption, which is pivotal in addressing environmental concerns related to carbon capture and storage technologies (Aparicio et al., 2011).

Application in Thermometers

Exploration of tris(2-hydroxyethyl)methylammonium hydroxide in the development of liquid-in-glass thermometers has been conducted. Its unique properties, like negligible vapor pressure and regular volume expansion with temperature changes, make it a potential candidate for use in specialized thermometric applications (Rodríguez et al., 2008).

Enzyme-catalyzed Reactions

This compound's role in facilitating enzyme-catalyzed reactions, specifically in the hydrolysis of cellulose, has been investigated. Its ability to provide a stable environment for enzymes at high temperatures and solubilize biomass highlights its potential in biofuel production (Bose et al., 2010).

Safety And Hazards

Contact with skin and eyes should be avoided . Formation of dust and aerosols should also be avoided . Appropriate exhaust ventilation should be provided at places where dust is formed .

Future Directions

Tris(2-hydroxyethyl)methylammonium Hydroxide could benefit future research in the development of new catalysts for chemical reactions, utilization in the production of innovative polymers and surfactants, and its potential role in creating novel antimicrobial agents .

properties

IUPAC Name

tris(2-hydroxyethyl)-methylazanium;hydroxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18NO3.H2O/c1-8(2-5-9,3-6-10)4-7-11;/h9-11H,2-7H2,1H3;1H2/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJGSGCGKAAXRSC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](CCO)(CCO)CCO.[OH-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8067785
Record name Tris(2-hydroxyethyl)methylammonium hydroxide
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Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Ethanaminium, 2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-, hydroxide (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Tris(2-hydroxyethyl)methylammonium hydroxide

CAS RN

33667-48-0
Record name Ethanaminium, 2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-, hydroxide (1:1)
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Record name Ethanaminium, 2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-, hydroxide (1:1)
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Record name Ethanaminium, 2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-, hydroxide (1:1)
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Record name Tris(2-hydroxyethyl)methylammonium hydroxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8067785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris(2-hydroxyethyl)methylammonium hydroxide
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Synthesis routes and methods

Procedure details

The procedure of Example 1 for the reparation of bis-(2-hydroxyethyl) dimethyl ammonium hydroxide was followed, except that about 357 grams of methyl diethanolamine (MDEA) was used instead of DMEA, 489 grams of de-ionized water, and 115 grams of ethylene oxide were used. The product is a clear and colorless solution. However, after about four days of standing at room temperature, the product darkened somewhat.
Quantity
0 (± 1) mol
Type
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Reaction Step One
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357 g
Type
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Reaction Step Two
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115 g
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Reaction Step Three
Name
Quantity
489 g
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
H Zhou, K Zhang, AY Yan, V White, R Maus… - Solid State …, 2023 - Trans Tech Publ
Tetramethylammonium hydroxide (TMAH) and N-methyl pyrrolidinone (NMP) are commonly used in photoresist developing and stripping process, however, both of TMAH and NMP …
Number of citations: 0 www.scientific.net
T Shimizu, K Kanamori, K Nakanishi - Journal of Sol-Gel Science and …, 2017 - Springer
Systematic investigations on the effect of synthetic conditions onto the properties of polyvinylsilsesquioxane (CH 2 =CHSiO 3/2 ) aerogels have been conducted. As previously reported, …
Number of citations: 9 link.springer.com
M Kostag, OA El Seoud - Carbohydrate Polymer Technologies and …, 2021 - Elsevier
In this review we describe recent advances of biocomposites consisting of cellulose, chitin, and chitosan. These polysaccharides are very important because they are abundant and …
Number of citations: 72 www.sciencedirect.com
M Kostag, OA El Seoud - researchgate.net
In this review we describe recent advances of biocomposites consisting of cellulose, chitin, and chitosan. These polysaccharides are very important because they are abundant and …
Number of citations: 0 www.researchgate.net

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